4-(1-phenylpropan-2-yl)benzene-1,3-diol
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Overview
Description
Resorcinol compound 17, also known as 1,3-dihydroxybenzene, is a phenolic compound with the molecular formula C6H6O2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol is produced in several steps from benzene. The process begins with the dialkylation of benzene with propylene to give 1,3-diisopropylbenzene. This intermediate undergoes oxidation and Hock rearrangement to yield acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .
Industrial Production Methods: Industrial production of resorcinol involves the Hock rearrangement method due to its efficiency and high yield. The process is carried out in large-scale reactors under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes various chemical reactions typical of phenols, including:
Electrophilic Aromatic Substitution: The hydroxyl groups direct the incoming electrophiles to the ortho and para positions.
Condensation Reactions: It can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Common Reagents and Conditions:
Oxidation: Resorcinol can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reagents such as sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Produces benzoquinones.
Reduction: Yields dihydroxybenzenes.
Substitution: Forms halogenated resorcinols.
Scientific Research Applications
Resorcinol has a wide range of applications in scientific research:
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: Helps in the removal of hard, scaly, or roughened skin by breaking down keratin.
Antibacterial and Antifungal Activity: Inhibits the growth of bacteria and fungi by disrupting their cell walls.
Enzyme Inhibition: Inhibits peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Comparison with Similar Compounds
Catechol (1,2-dihydroxybenzene): Another isomeric benzenediol with hydroxyl groups at the 1 and 2 positions.
Hydroquinone (1,4-dihydroxybenzene): Isomeric benzenediol with hydroxyl groups at the 1 and 4 positions.
Uniqueness of Resorcinol:
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(1-phenylpropan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H16O2/c1-11(9-12-5-3-2-4-6-12)14-8-7-13(16)10-15(14)17/h2-8,10-11,16-17H,9H2,1H3 |
InChI Key |
NGQMLDWNBTVAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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